molecular formula C₃₈H₄₅NO₁₂ B1141773 Docetaxel desprotegido CAS No. 133524-69-3

Docetaxel desprotegido

Número de catálogo: B1141773
Número CAS: 133524-69-3
Peso molecular: 707.76
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

De-Boc-Docetaxel (DBDT) is a novel synthetic derivative of the natural product docetaxel, which is a semi-synthetic derivative of the natural product Taxol. DBDT has been developed as a potential anticancer agent due to its ability to inhibit the growth of cancer cells by inhibiting the microtubule assembly and reorganization. In comparison to Taxol, DBDT has been found to be more potent and less toxic. This article will provide an overview of DBDT, discussing its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

El Docetaxel desprotegido es un fármaco clave en el tratamiento del cáncer {svg_1}. Ha sido aprobado para su uso como quimioterapéutico para el manejo de cáncer gástrico, de mama, de cuello y cabeza, de pulmón no microcítico y de próstata {svg_2}. El fármaco ejerce su citotoxicidad al unirse a la β-tubulina, estabilizando las estructuras de los microtúbulos e inhibiendo la despolimerización de los microtúbulos, lo que posteriormente inhibe el crecimiento celular {svg_3}.

Nanotecnología en la administración de fármacos

La intersección de la nanotecnología y la farmacología ha revolucionado la administración y la eficacia de los agentes quimioterapéuticos, en particular el this compound {svg_4}. Las nanofibras y las nanopartículas ofrecen una administración dirigida, una liberación controlada y una mejor biodisponibilidad, lo que reduce drásticamente la toxicidad sistémica y mejora los resultados de los pacientes {svg_5}.

Medicina regenerativa

Las nanotecnologías no solo mejoran las propiedades farmacocinéticas del this compound, sino que también abren nuevas vías en la medicina regenerativa al facilitar la terapia dirigida y la regeneración celular {svg_6}. Esto resalta el impacto transformador de las nanoplataformas cargadas con this compound en oncología y más allá {svg_7}.

Terapia combinada

El this compound se puede utilizar en terapia combinada con otras entidades activas {svg_8}. Este enfoque puede prolongar y mejorar la eficacia del fármaco, aumentar la especificidad y reducir los efectos secundarios {svg_9}.

Impresión en 3D y electrohilado

La fabricación en 3D y el electrohilado se han utilizado en el desarrollo de nuevas formulaciones de this compound {svg_10}. Estas técnicas pueden producir andamios versátiles para la liberación controlada del fármaco {svg_11}.

Desarrollo de formulaciones orales

Se han realizado esfuerzos para desarrollar formulaciones orales de this compound para facilitar la administración del fármaco {svg_12}. Esto podría mejorar potencialmente el cumplimiento del paciente y los resultados terapéuticos {svg_13}.

Mecanismo De Acción

Docetaxel, from which De-Boc-Docetaxel is derived, reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, allowing it to prevent cell division and promote cell death . It is two times more potent as an inhibitor of microtubule depolymerization compared to paclitaxel .

Safety and Hazards

De-Boc-Docetaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child .

Direcciones Futuras

Development of novel formulations of De-Boc-Docetaxel for different chemotherapeutic needs appears promising with some formulations currently in clinical trials . Exploring other drug formulation techniques such as the use of 2D LDH may produce novel anticancer formulations in the future .

Análisis Bioquímico

Biochemical Properties

De-Boc-Docetaxel exerts its cytotoxicity by binding to β-tubulin, stabilizing microtubule structures, and inhibiting the depolymerization of microtubules . This results in the inhibition of cell growth . It interacts with various biomolecules, notably β-tubulin, and the nature of these interactions is primarily through binding, which leads to the stabilization of microtubule structures .

Cellular Effects

De-Boc-Docetaxel has significant effects on various types of cells and cellular processes. It influences cell function by preventing the separation of cancerous cells into newer ones, hence blocking the growth of the tumor . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it interrupts the cell cycle at the G2/M phase, triggering cell death, inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .

Molecular Mechanism

The molecular mechanism of action of De-Boc-Docetaxel involves its binding to microtubules, which hyper-stabilizes their structure . This destroys the cell’s ability to use its cytoskeleton in a flexible manner, thereby inhibiting cell division and promoting cell death . It does not interact with dimeric tubulin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of De-Boc-Docetaxel change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For instance, co-administration of intravenous De-Boc-Docetaxel with oral piperine, a potent inhibitor of CYP3A4, resulted in an increased AUC by 230%, a longer half-life of De-Boc-Docetaxel from 0.44 to 1.14 h, and a maximum concentration Cmax increased from 6808 ng/ml for De-Boc-Docetaxel alone to 11,380 ng/ml De-Boc-Docetaxel/piperine with no apparent increase .

Dosage Effects in Animal Models

The effects of De-Boc-Docetaxel vary with different dosages in animal models . In a study conducted on Wistar rats, De-Boc-Docetaxel was administered at a dosage of 1 mg/kg on alternate days . The results showed a significant decrease in the Arthritis index and knee joint circumference in the De-Boc-Docetaxel group .

Metabolic Pathways

De-Boc-Docetaxel is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4, which plays a crucial role in its metabolism . It also affects metabolic flux or metabolite levels .

Transport and Distribution

De-Boc-Docetaxel is transported and distributed within cells and tissues. Its incorporation into nanoplatforms, such as nanofibers and nanoparticles, offers targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .

Propiedades

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45NO12/c1-19-23(49-34(46)29(43)27(39)21-12-8-6-9-13-21)17-38(47)32(50-33(45)22-14-10-7-11-15-22)30-36(5,31(44)28(42)26(19)35(38,3)4)24(41)16-25-37(30,18-48-25)51-20(2)40/h6-15,23-25,27-30,32,41-43,47H,16-18,39H2,1-5H3/t23-,24-,25+,27-,28+,29+,30-,32-,36+,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOGLDHTESFSPY-BFLUDPMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133524-69-3
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133524-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyl-3'-debenzoylpaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEBOC DOCETAXEL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-DEACETYL-3'-DEBENZOYLPACLITAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6AN1S5YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.